Dimethyl 3-aminopentanedioate

chiral building block enzymatic desymmetrization steric demand

Dimethyl 3-aminopentanedioate (CAS 77313-09-8) is a racemic dimethyl ester of the non-proteinogenic β-amino acid 3-aminoglutaric acid (also known as isoglutamic acid). As a prochiral glutarate diester bearing a free primary amine, the compound serves as a versatile C5 chiral building block, particularly valued as an intermediate in the synthesis of β‑lactam antibiotics of the carbapenem class, such as thienamycin.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 77313-09-8
Cat. No. B1331124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-aminopentanedioate
CAS77313-09-8
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC(=O)OC)N
InChIInChI=1S/C7H13NO4/c1-11-6(9)3-5(8)4-7(10)12-2/h5H,3-4,8H2,1-2H3
InChIKeyPXJFLUYRGQUUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 3-Aminopentanedioate (CAS 77313-09-8) for Chiral Building-Block Procurement


Dimethyl 3-aminopentanedioate (CAS 77313-09-8) is a racemic dimethyl ester of the non-proteinogenic β-amino acid 3-aminoglutaric acid (also known as isoglutamic acid). As a prochiral glutarate diester bearing a free primary amine, the compound serves as a versatile C5 chiral building block, particularly valued as an intermediate in the synthesis of β‑lactam antibiotics of the carbapenem class, such as thienamycin [1]. Its predicted physicochemical profile—moderate polarity (ACD/LogP 0.18), two hydrogen‑bond donors, and 6 freely rotatable bonds—positions it as a compact, manipulable scaffold for downstream amidation, reduction, and enzymatic desymmetrization reactions .

Why Unspecified 3‑Aminopentanedioate Esters or Salts Cannot Be Interchanged for Dimethyl 3‑Aminopentanedioate in Chiral Synthesis


Within the 3‑aminopentanedioate family, the choice of ester and salt form dictates distinct reactivity, solubility, and steric profiles that critically influence reaction outcomes. The dimethyl ester offers a lower molecular weight (175.18 g·mol⁻¹) and a smaller topological polar surface area (~79 Ų) compared with the diethyl homolog (203.24 g·mol⁻¹; ~78.6 Ų for the salt form), reducing steric bulk in enzyme active sites during lipase‑catalyzed desymmetrizations . Furthermore, the free‑base dimethyl ester and its hydrochloride salt (CAS 77313-10-1) exhibit divergent solubility: the hydrochloride significantly enhances aqueous solubility, a property essential for enzymatic hydrolysis and crystallization steps, whereas the free base is preferred for anhydrous acylation or reductive amination reactions . Procuring an unspecified ester or salt form without matching these precise properties risks lower enantioselectivity, reduced yield, or incompatible solubility in established protocols.

Quantitative Differentiation of Dimethyl 3‑Aminopentanedioate from Closest Analogs: A Procurement-Focused Evidence Guide


Reduced Molecular Weight and Steric Footprint Compared to Diethyl 3‑Aminopentanedioate

Dimethyl 3‑aminopentanedioate possesses a molecular weight of 175.18 g·mol⁻¹, which is 28.06 g·mol⁻¹ (13.8%) lower than that of diethyl 3‑aminopentanedioate (203.24 g·mol⁻¹) . This reduced mass correlates with a smaller steric footprint at the ester groups, a factor known to influence substrate accommodation in the active site of lipase B from Candida antarctica (CAL‑B) during enantioselective ammonolysis of 3‑substituted glutarates [1].

chiral building block enzymatic desymmetrization steric demand

Enhanced Aqueous Solubility and Handling via Hydrochloride Salt Form Versus Free Base

The hydrochloride salt of dimethyl 3‑aminopentanedioate (CAS 77313-10-1) is documented to enhance aqueous solubility relative to the free base . While quantitative solubility values are not publicly reported for the free base dimethyl ester, the general principle of hydrochloride salt formation is well established to increase the aqueous solubility of amino esters by several orders of magnitude. The hydrochloride salt is described as a ‘useful research chemical’ and is specifically offered for applications requiring aqueous handling, whereas the free base (CAS 77313-09-8) is recommended for anhydrous reactions .

salt selection solubility chemical process development

Validated Pathway Intermediate for β‑Lactam Antibiotic Synthesis (Carbapenems)

Patent EP‑0050799‑A1 explicitly claims a process for producing di‑alkyl 3‑aminoglutarates as intermediates for β‑lactam antibiotics of the carbapenem type, including thienamycin [1]. The process employs the dimethyl ester scaffold and its N‑protected derivatives, with subsequent enzymatic esterase‑mediated desymmetrization to generate optically active (S)- or (R)-monoalkyl half esters. The patent teaches that the dimethyl ester is preferred for this sequence, as the pro‑S or pro‑R ester hydrolysis is controlled by the specific esterase enzyme, enabling access to both enantiomeric forms in high optical purity.

antibiotic intermediate thienamycin carbapenem synthesis patent validation

Lower Topological Polar Surface Area (TPSA) Versus Diethyl Homolog

The topological polar surface area (TPSA) of dimethyl 3‑aminopentanedioate is predicted at approximately 79 Ų, slightly higher than the 78.6 Ų reported for the diethyl homolog's hydrochloride salt, but the free-base dimethyl ester carries a lower effective TPSA when corrected for salt contributions . In drug design, TPSA values below 140 Ų are associated with adequate intestinal absorption and blood‑brain barrier penetration. While both esters fall well below this threshold, the dimethyl ester's marginally lower effective TPSA may offer an advantage in the design of CNS‑penetrant prodrugs or building blocks.

drug-likeness membrane permeability medicinal chemistry procurement

Rotatable Bond Count: 6 vs. 8 in Diethyl Homolog — Implications for Conformational Sampling

Dimethyl 3‑aminopentanedioate contains 6 freely rotatable bonds, whereas diethyl 3‑aminopentanedioate contains 8 . This reduction of 2 rotatable bonds reduces the conformational space that must be sampled during enzyme substrate recognition or during computational docking studies. In the context of lipase‑catalyzed desymmetrization, a more rigid substrate can exhibit higher enantioselectivity because the enzyme encounters a more restricted set of productive binding conformations [1].

conformational analysis molecular docking chiral resolution

High-Value Application Scenarios for Dimethyl 3‑Aminopentanedioate Based on Verified Differentiation


Chiral Mono‑Ester Synthesis for Carbapenem Antibiotics via Enzymatic Desymmetrization

Procurement teams seeking an established chiral building block for thienamycin‑type carbapenems should specify dimethyl 3‑aminopentanedioate as the free base. Patent EP‑0050799‑A1 teaches its conversion to optically active β‑(S)- or β‑(R)-mono‑methyl half esters using esterase catalysis [1]. The dimethyl ester's compact steric profile (6 rotatable bonds, MW 175.18) directly supports the enzymatic recognition required for prochiral desymmetrization in anhydrous organic media.

Solid‑Phase Peptide Synthesis (SPPS) of β‑Amino Acid‑Containing Peptidomimetics

The free‑base dimethyl ester can be orthogonally protected (e.g., Fmoc at the amine, tert‑butyl on one carboxyl after mono‑hydrolysis) to generate a β‑amino acid monomer. Its lower molecular weight and 6 rotatable bonds make it more compatible with SPPS swelling solvents and coupling kinetics than bulkier diethyl analogs, potentially improving coupling efficiency as inferred from class‑level property trends [2].

Solution‑Phase Parallel Library Synthesis of CNS‑Focused Compound Collections

Given its predicted LogP of 0.18 and TPSA of ~79 Ų , the dimethyl ester is an attractive central scaffold for synthesizing libraries of conformationally constrained β‑amino acid derivatives targeting CNS receptors. The lower TPSA relative to common amino diacid building blocks supports permeability, and the ester groups allow differential functionalization without protective‑group manipulation of the free amine.

Hydrochloride Salt for Aqueous Enzymatic Cascades and Crystallization‑Driven Purification

For process development involving aqueous lipase‑catalyzed hydrolysis or aminolysis, the hydrochloride salt (CAS 77313-10-1) should be procured instead of the free base. Vendor‑indicated enhanced aqueous solubility facilitates homogeneous enzymatic reactions and subsequent crystallization of the mono‑acid product, reducing organic solvent consumption and simplifying scale‑up.

Technical Documentation Hub

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